

4-Chloro-1,2-dihydropyridazine-3,6-dione chemical properties

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Compound of Interest

Compound Name: 4-Chloro-1,2-dihydropyridazine-3,6-dione

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An In-depth Technical Guide to the Chemical Properties of **4-Chloro-1,2-dihydropyridazine-3,6-dione**

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-1,2-dihydropyridazine-3,6-dione is a chlorinated heterocyclic compound belonging to the pyridazine family.^[1] Its structure, featuring a reactive chlorine atom and a dione system within a six-membered nitrogen-containing ring, makes it a valuable and versatile intermediate in chemical synthesis.^[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. The compound's significance lies in its capacity to serve as a scaffold for constructing more complex molecules, particularly within medicinal chemistry where chlorinated heterocycles are prevalent in FDA-approved drugs.^{[2][3]}

PART 1: Molecular Identity and Physicochemical Characteristics

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique identifiers and structural features.

- IUPAC Name: **4-chloro-1,2-dihydropyridazine-3,6-dione**^[4]

- CAS Number: 5397-64-8[1][4][5]
- Molecular Formula: C₄H₃ClN₂O₂[1][4][5]
- Molecular Weight: 146.53 g/mol [1][4]

The molecule consists of a pyridazine core, a six-membered ring with two adjacent nitrogen atoms, substituted with a chlorine atom at the 4-position and two carbonyl groups at the 3 and 6-positions.[1] This arrangement results in a planar structure where the electronegative chlorine atom significantly influences the ring's electronic properties and reactivity.[1]

Structural Identifiers:

- SMILES: C1=C(C(=O)NNC1=O)Cl[1][4]
- InChI: InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[1][4]

A key characteristic of the pyridazinedione ring is its existence in tautomeric forms. It can exist in the dione form or the aromatic diol form (4-Chloropyridazine-3,6-diol), which influences its reactivity and physical properties.[1]

Physicochemical Properties

4-Chloro-1,2-dihydropyridazine-3,6-dione is typically encountered as a solid.[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Melting Point	285-288 °C (decomposes)	[5]
Density	1.61 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	7.0 ± 0.40 (Predicted)	[5]
XLogP3	-0.1	[4]

PART 2: Reactivity Profile and Synthetic Pathways

Principles of Reactivity

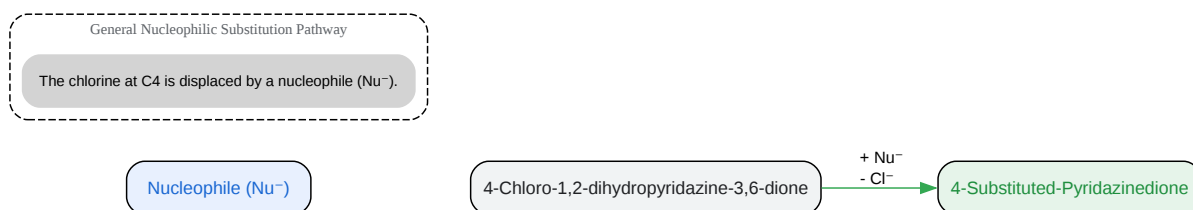
The chemical behavior of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is governed by two primary features:

- **The C-Cl Bond:** The chlorine atom at the 4-position is attached to an electron-deficient carbon due to the influence of the adjacent carbonyl and ring nitrogen atoms. This makes it a good leaving group, rendering the position susceptible to nucleophilic substitution.
- **The α,β -Unsaturated Carbonyl System:** The double bond between C4 and C5 is part of an α,β -unsaturated system, making it an electrophilic site for Michael addition reactions, particularly with soft nucleophiles like thiols.

The electron-withdrawing nature of the chlorine substituent activates the pyridazinedione ring, making it more reactive towards nucleophiles compared to unsubstituted analogues.[6]

Key Reaction Types

The displacement of the chloride ion is a cornerstone of this molecule's synthetic utility. A wide range of nucleophiles can be used to introduce new functional groups at the 4-position. This reaction is fundamental for building molecular diversity from the pyridazinedione scaffold. Studies on related chloro-substituted pyridazinones demonstrate that phenols, amines, and thiols readily displace the chlorine atom under basic conditions (e.g., NaH or K₂CO₃).[7][8]

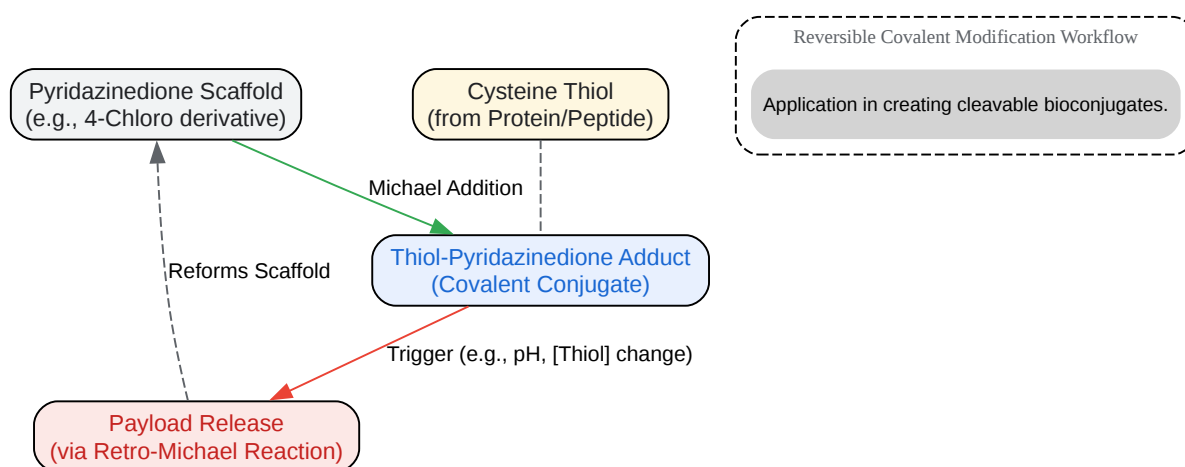


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Caption: General Nucleophilic Substitution Pathway

In the context of drug development, particularly for antibody-drug conjugates (ADCs) and covalent inhibitors, the reactivity of pyridazinediones with cysteine thiols is of paramount

importance. The pyridazinedione scaffold can undergo a reversible Michael addition with thiols. [9] This property allows for the creation of "cleavable linkers" that are stable under certain physiological conditions but can release a payload (e.g., a drug) in a different environment, such as the reducing environment inside a cell. [10] The rate of this addition and the reverse retro-Michael reaction can be tuned by modifying substituents on the pyridazinedione ring, making it a highly adaptable platform for drug delivery systems. [9]



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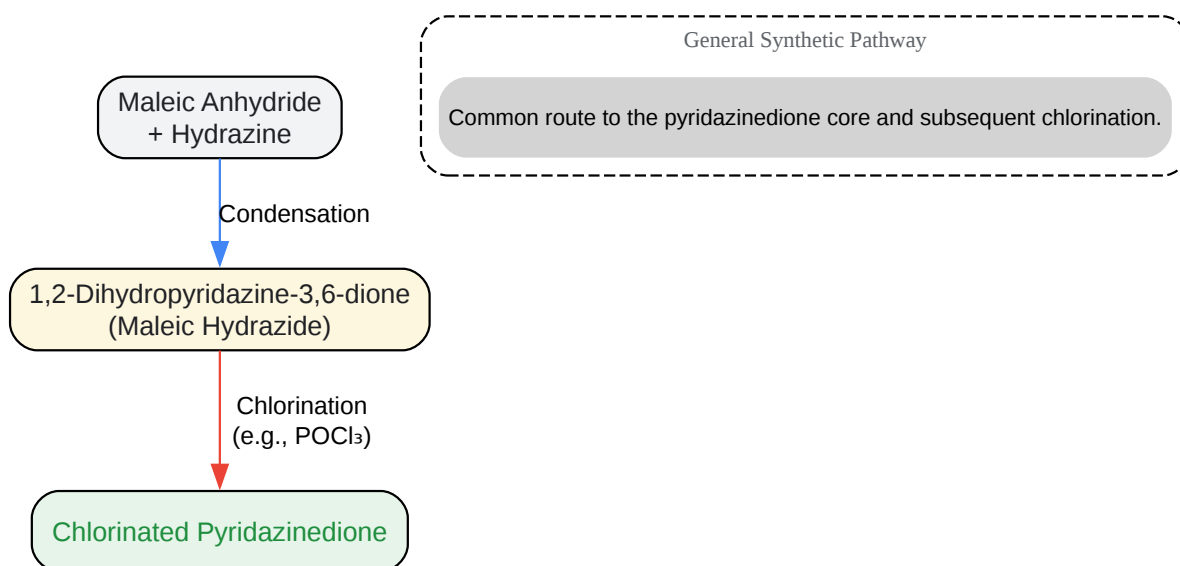
Caption: Reversible Covalent Modification Workflow

Synthesis Protocol

The synthesis of chlorinated pyridazinediones often begins with readily available precursors. A common route involves the reaction of maleic anhydride with hydrazine to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), which is then chlorinated. [11] While the direct chlorination of maleic hydrazide can be complex, a more general and effective method for creating chloro-substituted pyridazines is the treatment of the dihydroxy-pyridazine precursor with a chlorinating agent like phosphorus oxychloride (POCl_3). [12]

Experimental Protocol: General Chlorination of a Dihydropyridazine

- Setup: To a round-bottom flask equipped with a stirrer and reflux condenser, add the 3,6-dihydroxypyridazine precursor (1 equivalent).
- Reagent Addition: Carefully add phosphorus oxychloride (POCl_3) (2-3 equivalents) and an appropriate solvent such as chloroform.[\[12\]](#)
- Reaction: Heat the mixture under stirring, for instance at 50°C , for several hours.[\[12\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, remove the solvent and excess POCl_3 under reduced pressure.
- Purification: The crude product is then purified, typically by silica gel column chromatography, to yield the desired 3,6-dichloropyridazine product.[\[12\]](#)



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Caption: General Synthetic Pathway

PART 3: Analytical Characterization

The identity and purity of **4-Chloro-1,2-dihydropyridazine-3,6-dione** are confirmed using standard analytical techniques.

- NMR Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the vinyl proton at C5 and broad signals for the N-H protons of the hydrazide moiety.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching and strong absorptions for the C=O (carbonyl) groups.[\[4\]](#)[\[13\]](#)
- Mass Spectrometry (MS): Mass spectrometry analysis will show a molecular ion peak (M^+) at an m/z corresponding to its molecular weight (~146 g/mol), with a characteristic isotopic pattern (~3:1 ratio for M^+ and $\text{M}+2$ peaks) due to the presence of the chlorine atom.[\[1\]](#)[\[14\]](#)

PART 4: Safety and Handling

As a reactive chemical intermediate, proper handling of **4-Chloro-1,2-dihydropyridazine-3,6-dione** is critical.

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- Pictograms: Danger[\[4\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[4\]](#)[\[15\]](#)
 - H315: Causes skin irritation.[\[4\]](#)[\[15\]](#)
 - H318: Causes serious eye damage.[\[4\]](#)[\[15\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)[\[15\]](#)

Recommended Handling and Storage

Handling Protocol:

- Ventilation: Always work in a well-ventilated area, preferably under a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid Inhalation/Contact: Do not inhale dust or vapors. Avoid contact with skin and eyes.
- Contamination: In case of contact, immediately flush the affected area with plenty of water. Take off contaminated clothing.

Storage:

- Store in a tightly closed container in a dry and well-ventilated place.
- Keep away from heat, open flames, and sources of ignition. The compound may also be sensitive to light, air, and moisture.

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